4'-Chloro-2'-fluoroacetanilide
Overview
Description
4’-Chloro-2’-fluoroacetanilide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 4’ and 2’ positions, respectively. This compound is known for its applications in various chemical and pharmaceutical industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-fluoroacetanilide typically involves the acylation of 4’-chloro-2’-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4’-Chloro-2’-fluoroaniline+Acetic anhydride→4’-Chloro-2’-fluoroacetanilide+Acetic acid
Industrial Production Methods: In industrial settings, the production of 4’-Chloro-2’-fluoroacetanilide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-2’-fluoroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 4’-chloro-2’-fluoroaniline and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products:
Substitution Reactions: Depending on the substituent introduced, various substituted acetanilides can be formed.
Hydrolysis: The primary products are 4’-chloro-2’-fluoroaniline and acetic acid.
Scientific Research Applications
4’-Chloro-2’-fluoroacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) used in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-fluoroacetanilide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
4’-Chloroacetanilide: Similar structure but lacks the fluorine atom.
2’-Fluoroacetanilide: Similar structure but lacks the chlorine atom.
4’-Methylacetanilide: Substitutes a methyl group instead of chlorine and fluorine.
Uniqueness: 4’-Chloro-2’-fluoroacetanilide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKNSAEOVXHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357409 | |
Record name | 4'-Chloro-2'-fluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59280-70-5 | |
Record name | N-(4-Chloro-2-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59280-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-2'-fluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chloro-2'-fluoroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(4-chloro-2-fluorophenyl)acetamide in the synthesis of lumiracoxib?
A1: N-(4-chloro-2-fluorophenyl)acetamide serves as a crucial starting material in the multi-step synthesis of lumiracoxib [, ]. It undergoes a series of reactions including an improved Ullmann-Goldberg coupling with 4-iodotoluene, hydrolysis, acylation, cyclization by Fridel-Crafts alkylation, and finally ring-opening by hydrolysis to yield the target compound, lumiracoxib [].
Q2: Are there any advantages to the synthetic route utilizing N-(4-chloro-2-fluorophenyl)acetamide for lumiracoxib production?
A2: Yes, the research indicates that utilizing N-(4-chloro-2-fluorophenyl)acetamide in this particular synthetic pathway for lumiracoxib offers several benefits. The improved method results in a higher overall yield of lumiracoxib (45.5%) compared to alternative methods []. Additionally, the process is described as having simpler operations and generating less pollution, suggesting potential advantages for industrial-scale production [].
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